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Introduction

Osteosarcoma (OS) is the most prevalent primary malignant bone tumor affecting children and
adolescents.[1][2] Despite aggressive multimodal therapies, including surgery and
chemotherapy, the 5-year survival rate for patients with metastatic or recurrent disease remains
below 30%, highlighting the urgent need for novel therapeutic strategies. The c-Met receptor
tyrosine kinase, and its ligand hepatocyte growth factor (HGF), have been identified as key
drivers in osteosarcoma progression, metastasis, and drug resistance.[1][3][4][5] Dysregulation
of the HGF/c-Met signaling axis is implicated in the onset and progression of various cancers,
making it a promising therapeutic target.[1][2][3][4] While traditional c-Met inhibitors have
shown some efficacy, their clinical utility can be limited by acquired resistance.[6]

Proteolysis-targeting chimeras (PROTACS) represent a novel therapeutic modality designed to
overcome the limitations of traditional inhibitors.[7] PROTACSs are heterobifunctional molecules
that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome
system.[7] This approach offers a catalytic mode of action and the potential to eliminate the
entire protein, thereby reducing the likelihood of resistance. This document provides detailed
application notes and protocols for the preclinical evaluation of c-Met degraders in
osteosarcoma models.
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c-Met Signaling Pathway in Osteosarcoma

Activation of c-Met by its ligand HGF triggers receptor dimerization and autophosphorylation,
initiating a cascade of downstream signaling pathways. These pathways, including the
PI3K/AKT, RAS/MAPK, and STAT signaling cascades, are crucial for cell proliferation, survival,
migration, and invasion in osteosarcoma.[8][9] The degradation of c-Met via PROTACs aims to
abolish these downstream signals, leading to tumor growth inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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